1-(bromomethyl)-2-(difluoromethyl)naphthalene
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Overview
Description
1-(Bromomethyl)-2-(difluoromethyl)naphthalene is an organic compound belonging to the naphthalene family It features a bromomethyl group at the first position and a difluoromethyl group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed insertion of 1,1-difluoroallenes into o-bromophenyl-bearing compounds . This reaction is carried out under specific conditions to ensure regioselective C–C bond formation, leading to the desired difluoromethylated naphthalene.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. For example, the use of ionic liquids as catalysts in a microreaction system can facilitate the efficient production of long-chain alkylated naphthalene derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Addition Reactions: The difluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in the insertion of difluoroallenes.
Ionic Liquids: Employed in continuous-flow synthesis for alkylation reactions.
Oxidizing Agents: Such as Selectfluor® for difluorination reactions.
Major Products Formed:
Substituted Naphthalenes: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-2-(difluoromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drug candidates, particularly those requiring fluorinated scaffolds for enhanced biological activity.
Material Science: Its unique properties make it suitable for use in the development of advanced materials, such as organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-(difluoromethyl)naphthalene involves its interaction with molecular targets through its bromomethyl and difluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or material science .
Comparison with Similar Compounds
1-(Bromomethyl)naphthalene: Lacks the difluoromethyl group, making it less versatile in certain reactions.
2-(Difluoromethyl)naphthalene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Difluoro- and Trifluoro Diazoalkanes: These compounds also contain fluorinated groups and are used in cycloaddition reactions.
Uniqueness: 1-(Bromomethyl)-2-(difluoromethyl)naphthalene is unique due to the presence of both bromomethyl and difluoromethyl groups on the naphthalene ring. This combination allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure enables it to participate in a wide range of reactions, making it valuable for organic synthesis, pharmaceuticals, and material science. Understanding its preparation methods, chemical reactions, and applications can help researchers harness its full potential.
Properties
CAS No. |
1261843-74-6 |
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Molecular Formula |
C12H9BrF2 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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